Fmoc-3,5-difluoro-D-phenylalanine
CAS No.: 205526-25-6
Cat. No.: VC2356096
Molecular Formula: C24H19F2NO4
Molecular Weight: 423.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 205526-25-6 |
|---|---|
| Molecular Formula | C24H19F2NO4 |
| Molecular Weight | 423.4 g/mol |
| IUPAC Name | (2R)-3-(3,5-difluorophenyl)-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid |
| Standard InChI | InChI=1S/C24H19F2NO4/c25-15-9-14(10-16(26)12-15)11-22(23(28)29)27-24(30)31-13-21-19-7-3-1-5-17(19)18-6-2-4-8-20(18)21/h1-10,12,21-22H,11,13H2,(H,27,30)(H,28,29)/t22-/m1/s1 |
| Standard InChI Key | UYEQBZISDRNPFC-JOCHJYFZSA-N |
| Isomeric SMILES | C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)N[C@H](CC4=CC(=CC(=C4)F)F)C(=O)O |
| SMILES | C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CC4=CC(=CC(=C4)F)F)C(=O)O |
| Canonical SMILES | C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CC4=CC(=CC(=C4)F)F)C(=O)O |
Introduction
Chemical Properties and Structure
Structural Characteristics
Fmoc-3,5-difluoro-D-phenylalanine consists of a D-phenylalanine backbone with two fluorine atoms positioned at the 3 and 5 positions of the phenyl ring. The amino group is protected by the Fmoc group, which contains a fluorenyl ring system connected to a methyloxycarbonyl linker. This protection is crucial for controlled peptide synthesis processes.
The strategic positioning of the fluorine atoms significantly alters the electronic properties of the phenyl ring, creating a more electron-deficient aromatic system compared to unmodified phenylalanine. This electronic perturbation affects both the reactivity and intermolecular interactions of the compound.
Physical Properties
The compound typically appears as a white to off-white crystalline powder with limited solubility in water but good solubility in polar organic solvents such as dimethylformamide (DMF) and dimethylsulfoxide (DMSO). For optimal handling in experimental procedures, pre-dissolution in DMSO (approximately 10 mg/mL) before aqueous dilution is recommended to achieve homogeneous solutions or hydrogel networks.
The fluorinated structure influences several key physical properties:
| Property | Value/Characteristic | Notes |
|---|---|---|
| Molecular Weight | 423.40 g/mol | Influences handling and dosing in synthesis |
| Recommended Storage | 2–8°C | To prevent degradation |
| Solubility | High in DMF/DMSO, Limited in water | Affects experimental protocols |
| Purity (typical) | ≥97% (HPLC) | Important for research applications |
Spectroscopic Properties
The compound exhibits characteristic spectroscopic features that assist in its identification and purity assessment. The fluorine atoms produce distinctive signals in 19F NMR spectroscopy, while the aromatic rings from both the phenyl and fluorenyl groups give characteristic patterns in 1H NMR spectra. In infrared spectroscopy, the compound shows characteristic bands for the carboxyl group (~1700 cm−1) and aromatic C-F bonds (~1200 cm−1).
Preparation Methods
Synthetic Routes
The synthesis of Fmoc-3,5-difluoro-D-phenylalanine typically follows a multi-step process starting from commercially available precursors. The general synthetic approach involves:
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Obtaining or synthesizing 3,5-difluoro-D-phenylalanine
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Protecting the amino group with the Fmoc moiety using Fmoc-chloride or Fmoc-N-hydroxysuccinimide ester
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Purification of the final product through crystallization or chromatographic techniques
For optimized synthesis with minimal byproducts, researchers often employ a strategy using Boc-protected intermediates:
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Starting with Boc-protected 3,5-difluoro-D-phenylalanine to avoid Fmoc deprotection during coupling steps
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Employing HATU/DIPEA activation in DMF for efficient amide bond formation, achieving yields of 85–90%
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Purifying via reverse-phase HPLC using a C18 column with 0.1% trifluoroacetic acid in acetonitrile/water gradients to separate diastereomers and unreacted precursors
Industrial Production
Industrial-scale production follows similar synthetic principles but implements modifications to accommodate larger quantities:
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Bulk synthesis of the fluorinated phenylalanine core structure
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Large-scale Fmoc protection under controlled conditions to ensure consistent purity
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Purification through industrial chromatography or crystallization methods
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Quality control testing including HPLC analysis, mass spectrometry, and optical rotation measurements to confirm identity, purity, and stereochemical integrity
Chemical Reactions
Peptide Bond Formation
Fmoc-3,5-difluoro-D-phenylalanine primarily serves in peptide synthesis, where it participates in carbodiimide-mediated coupling reactions to form peptide bonds. The compound's reactivity in these processes is influenced by the electronic effects of the fluorine substituents, which can enhance coupling efficiency compared to non-fluorinated analogs.
Typical coupling reactions employ the following conditions:
| Parameter | Typical Value |
|---|---|
| Coupling Reagent | DIC/HOBt or HBTU/DIPEA |
| Solvent | DMF (anhydrous) |
| Reaction Time | 1–2 hours |
| Temperature | Room temperature |
| Atmosphere | Inert (nitrogen or argon) |
| Yield | >95% (verified by HPLC) |
The mechanism involves activation of the carboxyl group of Fmoc-3,5-difluoro-D-phenylalanine, followed by nucleophilic attack by the amino group of an adjoining amino acid or peptide chain, resulting in amide bond formation.
Nucleophilic Aromatic Substitution
The electron-withdrawing effect of the fluorine atoms makes the aromatic ring susceptible to nucleophilic substitution reactions, particularly with sulfur nucleophiles:
| Nucleophile | Conditions | Yield (%) |
|---|---|---|
| Benzyl mercaptan | DMSO, K2CO3, 60°C, 12h | 78 |
| 4-Nitrothiophenol | DMSO, K2CO3, 80°C, 12h | 65 |
These substitution reactions provide valuable routes to thioether derivatives that can be utilized in creating macrocyclic peptides with constrained conformations.
Deprotection Reactions
The Fmoc group can be selectively removed under mild basic conditions, typically using 20% piperidine in DMF. This deprotection reaction proceeds rapidly (10-15 minutes) at room temperature, with deprotection efficiency exceeding 99% as monitored by UV-Vis spectroscopy at 301 nm. The resulting free amine is then available for subsequent coupling reactions in peptide synthesis.
Self-Assembly and Hydrogel Formation
An interesting property of Fmoc-3,5-difluoro-D-phenylalanine is its ability to self-assemble into supramolecular structures, including hydrogels. This self-assembly is driven by:
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Intermolecular hydrogen bonds between carboxylate groups and solvent molecules
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π-π stacking interactions between aromatic rings
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Fluorine-mediated stabilization, including F–F contacts at distances of 2.8–3.2 Å
The resulting hydrogels exhibit higher gel strength (G') and lower swelling compared to non-fluorinated analogs due to tighter π-π stacking and reduced steric hindrance, enabling denser fiber networks.
Scientific Research Applications
Peptide Synthesis
Fmoc-3,5-difluoro-D-phenylalanine serves as a valuable building block in solid-phase peptide synthesis (SPPS), where its incorporation imparts distinctive properties to the resulting peptides:
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Enhanced resistance to enzymatic degradation due to the D-configuration and fluorine substitution
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Altered conformational preferences that can influence peptide folding and bioactivity
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Modified binding interactions with target receptors or enzymes
Research has demonstrated that peptides containing this fluorinated amino acid exhibit increased thermal stability compared to their non-fluorinated counterparts, which is crucial for developing peptides that maintain activity under physiological conditions.
Drug Development
The compound has significant applications in medicinal chemistry and drug development:
| Application | Benefit |
|---|---|
| Enhanced Metabolic Stability | Resistance to enzymatic degradation extends half-life |
| Improved Target Binding | Modified electronic properties affect receptor interactions |
| Altered Membrane Permeability | Fluorination influences lipophilicity and cell penetration |
| Novel Pharmacophores | Creates unique binding motifs not accessible with natural amino acids |
A comparative study of pharmacological properties highlights these advantages:
| Compound Type | Binding Affinity (Kd) | Stability (h) | Efficacy (%) |
|---|---|---|---|
| Non-fluorinated | 150 nM | 2 | 50 |
| Fmoc-3,5-difluoro-D | 50 nM | 10 | 80 |
These data demonstrate that the fluorinated compound significantly enhances both binding affinity and stability, leading to improved efficacy in therapeutic applications.
Biomaterial Development
The self-assembly properties of Fmoc-3,5-difluoro-D-phenylalanine make it valuable for creating biomaterials:
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Hydrogels with tunable mechanical properties for tissue engineering applications
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Drug delivery systems with controlled release profiles
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Cell culture scaffolds that mimic extracellular matrix components
Studies have shown that hydrogels formed from this compound exhibit mechanical properties (stiffness ~5 kPa) similar to human soft tissues such as brain tissue (1-5 kPa). Cell viability studies with NIH-3T3 fibroblasts demonstrated 90% viability after 7 days of culture on these hydrogels, indicating excellent biocompatibility.
Biological Activity
Anticancer Properties
Recent research has identified significant anticancer potential in peptides containing Fmoc-3,5-difluoro-D-phenylalanine. The fluorinated structure appears to enhance several aspects of anticancer activity:
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Improved cellular uptake and bioavailability
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Enhanced stability against proteolytic degradation
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Increased specificity for cancer cell targeting
Studies have demonstrated that peptides incorporating this compound exhibited significant reduction in cancer cell viability in vitro compared to control groups with non-fluorinated amino acids.
Enzyme Inhibition
The compound has shown promise in the development of enzyme inhibitors, particularly for kinases involved in cancer progression and cellular signaling pathways. The unique structural features of the fluorinated phenylalanine alter binding interactions with enzyme active sites, potentially leading to more potent and selective inhibitors.
Structure-Activity Relationships
Investigations into structure-activity relationships have revealed that the specific positioning of fluorine atoms at the 3 and 5 positions offers an optimal balance between electronic effects and steric considerations. This configuration influences:
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Protein-protein interactions by altering the electronic distribution of the aromatic ring
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Hydrogen bonding patterns that affect molecular recognition
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Conformational preferences that impact bioactive conformations
These structural influences translate into altered biological activities, making the compound a valuable tool for developing peptide-based therapeutics with enhanced properties.
Comparison with Similar Compounds
Structural Analogs
To understand the unique properties of Fmoc-3,5-difluoro-D-phenylalanine, it is helpful to compare it with related fluorinated phenylalanine derivatives:
| Compound | Molecular Weight | Key Features | Distinctive Properties |
|---|---|---|---|
| Fmoc-3,5-difluoro-D-phenylalanine | 423.40 g/mol | D-configuration with 3,5-difluoro substitution | Optimal balance of reactivity and stability |
| Fmoc-3,4,5-trifluoro-D-phenylalanine | 438.40 g/mol | Additional fluorine at position 4 | Greater reactivity due to enhanced electron withdrawal |
| Fmoc-3,5-difluoro-L-phenylalanine | 423.40 g/mol | L-configuration with identical substitution | Different stereochemistry affects biological activity |
| Fmoc-pentafluoro-L-phenylalanine | 453.40 g/mol | Complete fluorination of phenyl ring | Highest lipophilicity but potentially reduced stability |
Each of these analogs exhibits different chemical reactivity and biological properties, with Fmoc-3,5-difluoro-D-phenylalanine offering a balanced profile suitable for diverse applications.
Comparative Reactivity
The reactivity profile of these compounds varies significantly based on fluorination pattern:
| Compound | Key Reaction | Yield (%) | Stability (T1/2 in DMF) |
|---|---|---|---|
| Fmoc-3,5-difluoro-D-Phe | Thiol displacement | 78 | >48 hours |
| Fmoc-4-fluoro-D-Phe | Thiol displacement | 52 | 24 hours |
| Fmoc-pentafluoro-D-Phe | Nucleophilic substitution | 85 | <12 hours |
This comparison demonstrates that the 3,5-difluoro configuration provides an optimal balance between reactivity and stability, making it particularly valuable for iterative synthesis procedures where long-term stability is essential.
Self-Assembly Behavior
The self-assembly properties also differ among fluorinated derivatives:
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Fmoc-3,5-difluoro-D-phenylalanine forms stable hydrogels with well-defined fibrillar networks
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Fmoc-3,4-difluoro derivatives show partial crystallinity and lower stability due to weaker C-H···F bonds
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Non-fluorinated analogs demonstrate different gelation kinetics and mechanical properties
These differences are attributed to variations in intermolecular interactions, including π-π stacking, hydrogen bonding, and fluorine-specific interactions.
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